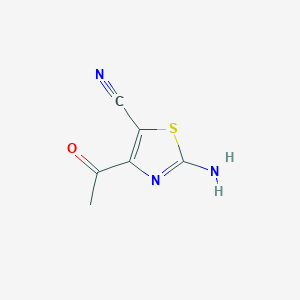![molecular formula C8H8N4O4 B2841210 3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid CAS No. 890095-35-9](/img/structure/B2841210.png)
3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid is a heterocyclic compound featuring both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. These structures are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with hydrazine to form the hydrazide intermediate. This intermediate then undergoes cyclization with a suitable nitrile to form the 1,2,4-oxadiazole ring.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the 1,2,5-oxadiazole ring, forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic structures.
Biology and Medicine: Due to its heterocyclic nature, the compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.
Industry: In industrial applications, the compound is utilized in the synthesis of advanced materials, such as polymers and agrochemicals, due to its stability and reactivity.
Mechanism of Action
The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 5-methyl-1,2,4-oxadiazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid is unique due to the presence of both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. This dual-ring structure imparts distinct chemical and biological properties, enhancing its utility in various applications.
Properties
IUPAC Name |
3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-4-7(11-16-10-4)8-9-5(15-12-8)2-3-6(13)14/h2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHRMIJAXIZEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2=NOC(=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetamidophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2841128.png)

![N-(butan-2-yl)-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2841130.png)
![2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2841133.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2841134.png)
![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2841135.png)


![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2841141.png)


![4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2841146.png)
![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2841149.png)
